molecular formula C6H4F3N3 B13116839 2-Diazenyl-5-(trifluoromethyl)pyridine

2-Diazenyl-5-(trifluoromethyl)pyridine

Cat. No.: B13116839
M. Wt: 175.11 g/mol
InChI Key: HXRFUVVIEALKJY-UHFFFAOYSA-N
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Description

2-Diazenyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4F3N3. It is characterized by the presence of a diazenyl group (-N=N-) and a trifluoromethyl group (-CF3) attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazenyl-5-(trifluoromethyl)pyridine typically involves the diazotization of 2-aminopyridine derivatives. One common method includes the reaction of 2-aminopyridine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with a trifluoromethyl-substituted aromatic compound . The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent decomposition.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Diazenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

2-Diazenyl-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of 2-Diazenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability. These properties contribute to its biological activities and effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazenyl-5-(trifluoromethyl)pyridine is unique due to the presence of both a diazenyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H4F3N3

Molecular Weight

175.11 g/mol

IUPAC Name

[5-(trifluoromethyl)pyridin-2-yl]diazene

InChI

InChI=1S/C6H4F3N3/c7-6(8,9)4-1-2-5(12-10)11-3-4/h1-3,10H

InChI Key

HXRFUVVIEALKJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N=N

Origin of Product

United States

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